molecular formula C7H15ClN4O4S B1682935 Tauromustine CAS No. 85977-49-7

Tauromustine

货号: B1682935
CAS 编号: 85977-49-7
分子量: 286.74 g/mol
InChI 键: RCLLNBVPCJDIPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

    妥莫司汀: 是一种以牛磺酸为基础的亚硝基脲化合物,被开发为抗癌剂。

  • 其独特的结构将牛磺酸部分与亚硝基脲基团结合在一起,使其与其他亚硝基脲不同。
  • 准备方法

      合成: 妥莫司汀可以通过涉及牛磺酸和亚硝基脲前体的化学反应合成。

      工业生产: 关于工业规模生产方法的详细信息在文献中并不广泛。

  • 化学反应分析

      反应性: 妥莫司汀发生亚硝基脲的典型反应,包括烷基化 DNA 并与亲核部位形成共价加合物。

      常用试剂和条件: 这些反应在温和条件下进行,通常在水性或有机溶剂中进行。

      主要产物: 主要产物是 DNA 交联,导致细胞周期停滞和凋亡。

  • 科学研究应用

  • 作用机制

      DNA 烷基化: 妥莫司汀在鸟嘌呤残基处烷基化 DNA,破坏 DNA 复制和转录。

      细胞周期停滞: 它通过干扰 DNA 合成诱导细胞周期停滞。

      凋亡: 该化合物触发程序性细胞死亡途径。

      分子靶点: DNA 和相关蛋白是主要靶点。

  • 相似化合物的比较

      独特特征: 妥莫司汀的牛磺酸结构使其与其他亚硝基脲如 BCNU 和 CCNU 区别开来。

      类似化合物: 其他亚硝基脲(例如卡莫司汀、洛莫司汀)具有类似的机制,但缺乏牛磺酸成分。

    属性

    IUPAC Name

    1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCLLNBVPCJDIPX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H15ClN4O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20235317
    Record name Tauromustine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20235317
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    286.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    85977-49-7
    Record name Tauromustine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=85977-49-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tauromustine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tauromustine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20235317
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name TAUROMUSTINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Tauromustine
    Reactant of Route 2
    Tauromustine
    Reactant of Route 3
    Reactant of Route 3
    Tauromustine
    Reactant of Route 4
    Reactant of Route 4
    Tauromustine
    Reactant of Route 5
    Reactant of Route 5
    Tauromustine
    Reactant of Route 6
    Reactant of Route 6
    Tauromustine
    Customer
    Q & A

    Q1: How does Tauromustine interact with its target and what are the downstream effects?

    A1: this compound is a nitrosourea compound that exerts its antitumor activity primarily by alkylating DNA. [] This alkylation leads to DNA crosslinks, disrupting DNA function and ultimately triggering apoptosis (programmed cell death) in cancer cells. [] The alkylation occurs independently of the cell cycle, making this compound effective against a broader range of cancer cells. []

    Q2: What is the molecular formula and weight of this compound?

    A2: this compound has a molecular formula of C7H17ClN4O3S and a molecular weight of 284.77 g/mol.

    Q3: Is there any spectroscopic data available for this compound?

    A3: Yes, several studies have utilized analytical techniques to characterize this compound. One study employed high-performance liquid chromatography (HPLC) with UV detection at 235 nm for the determination of this compound in various matrices. [] Another study employed fluorimetry for quantifying this compound in formulations and biological fluids. []

    Q4: How stable is this compound in aqueous solutions?

    A4: The stability of this compound in aqueous solutions is pH-dependent. [] It degrades faster at higher pH values. The addition of cyclodextrins, particularly hydroxypropyl-alpha-cyclodextrin, has been shown to improve its stability in these solutions. []

    Q5: Are there specific storage conditions recommended for this compound formulations?

    A5: While specific recommendations may vary depending on the formulation, one study investigated the stability of this compound in aqueous solutions during preparation and storage. []

    Q6: What is known about the metabolism of this compound in different species?

    A6: this compound is primarily metabolized via demethylation and denitrosation pathways. [] The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes, particularly CYP3A, playing a significant role. [] The extent of metabolism varies across species, with mice exhibiting the highest metabolic rate followed by dogs, rats, and humans. []

    Q7: How is the denitrosation of this compound mediated?

    A7: Glutathione transferases (GSTs) in the liver cytosol are primarily responsible for the denitrosation of this compound. [] This process contributes to the inactivation of the drug. []

    Q8: Can plasma this compound levels be used to estimate tissue concentrations?

    A8: Research suggests a strong correlation between plasma and tumor tissue concentrations of this compound. [] This finding implies that plasma levels could potentially serve as a surrogate marker for tissue exposure.

    Q9: Are there any known mechanisms of resistance to this compound?

    A9: While specific resistance mechanisms for this compound have not been extensively characterized, its activity relies heavily on DNA alkylation. Therefore, mechanisms that alter drug metabolism, enhance DNA repair, or reduce cellular uptake could potentially contribute to resistance.

    Q10: What are the main toxicities associated with this compound?

    A11: Myelosuppression, particularly thrombocytopenia (low platelet count), is a significant dose-limiting toxicity associated with this compound. [] Other reported adverse effects include gastrointestinal toxicity, such as diarrhea, and the hand-foot syndrome. []

    Q11: Have any drug delivery strategies been investigated to improve the therapeutic index of this compound?

    A12: Yes, the use of degradable starch microspheres (DSM) in conjunction with hepatic arterial administration has been explored as a way to enhance the delivery of this compound and other nitrosourea drugs directly to liver tumors. [, ] This approach aims to increase drug concentration in the tumor while minimizing systemic exposure and potential side effects.

    Q12: What analytical methods are commonly used to measure this compound and its metabolites?

    A13: High-performance liquid chromatography (HPLC) [, , , ] and fluorimetric methods [] have been employed for the determination of this compound in various matrices, including plasma, urine, and formulations.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。